![molecular formula C10H12N2O2 B1289110 8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 36093-58-0](/img/structure/B1289110.png)

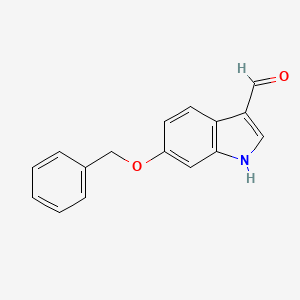

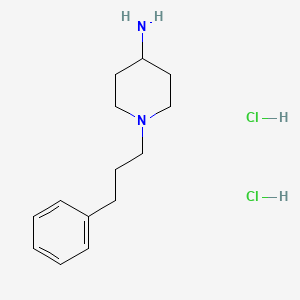

8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, also known as 8-Methoxy-BDBD, is a synthetic compound that has been studied extensively in recent years due to its potential therapeutic effects. 8-Methoxy-BDBD has been studied in various areas of scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

This compound has been utilized in the design and synthesis of new benzimidazole derivatives with potential pharmacological applications. These derivatives have been evaluated for their biological activity, particularly in the context of bioactive screening functions . The research aims to develop novel heterocyclic compounds using this key precursor for various biological assays.

Radiochemical Labeling

“8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” has been used in methods for carbon-14 labeling of certain compounds, such as CCK-A antagonists . This is crucial for studying the pharmacokinetics and metabolism of drugs, allowing researchers to track the distribution and breakdown of drugs within the body.

Molecular Docking and Pharmacophore Modeling

The compound has been identified as a potential agonist for PPARα through pharmacophore modeling and molecular docking. This application is significant in the study of gene expression related to metabolic pathways, such as the carnitine palmitoyltransferase-1 alpha (cpt1α) gene .

Polymer Synthesis

In the field of materials science, this compound has been studied for its role in the synthesis of polymers with fused benzodiazepine units. These polymers exhibit high electron affinities, which could be beneficial for electronic applications due to the presence of electron-deficient lactams .

Insulin-Mimetic Activities

The compound has been used as a base structure for synthesizing complexes that exhibit insulin-mimetic activities. These activities are essential for developing potential hypoglycemic agents, which can be used to manage blood sugar levels in diabetic patients .

Chemical Synthesis and Reagent Supply

Lastly, “8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is available as a reagent from various chemical suppliers. It is used extensively in organic synthesis and environmental measurement, catering to a wide range of research needs in life sciences and advanced technology .

Wirkmechanismus

Target of Action

It’s worth noting that benzodiazepine derivatives have been designed as agonists and antagonists of various receptor subtypes .

Mode of Action

Benzodiazepine derivatives are known to interact with their targets, causing changes that can lead to various physiological effects .

Biochemical Pathways

It’s known that benzodiazepine derivatives can influence a variety of physiological processes .

Pharmacokinetics

For studies of pharmacokinetics and drug metabolism of similar compounds, versions with a metabolically suitable carbon-14 label were required .

Result of Action

Benzodiazepine derivatives are known to have a multitude of interesting pharmacological activities .

Eigenschaften

IUPAC Name |

7-methoxy-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(13)4-5-11-8/h2-3,6,11H,4-5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNNZUFSNDWUQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622281 |

Source

|

| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

CAS RN |

36093-58-0 |

Source

|

| Record name | 8-Methoxy-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]oxadiazole-4-carboxylic acid](/img/structure/B1289057.png)

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)